Cas no 2680769-38-2 (benzyl N-(2-methyl-6-sulfanylphenyl)carbamate)

Benzyl N-(2-methyl-6-sulfanylphenyl)carbamate is a specialized organic compound featuring a carbamate group linked to a substituted phenyl ring with a sulfanyl (thiol) functionality. Its structure offers versatility in synthetic applications, particularly in the development of pharmaceuticals and agrochemicals, where the thiol group can serve as a reactive handle for further derivatization. The benzyl carbamate moiety provides stability while allowing selective deprotection under mild conditions. This compound is valuable in peptide synthesis, cross-coupling reactions, and as a building block for heterocyclic frameworks. Its well-defined reactivity profile makes it a useful intermediate for researchers in medicinal chemistry and material science.
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate structure
2680769-38-2 structure
Product name:benzyl N-(2-methyl-6-sulfanylphenyl)carbamate
CAS No:2680769-38-2
MF:C15H15NO2S
MW:273.35010266304
CID:5902786
PubChem ID:165913333

benzyl N-(2-methyl-6-sulfanylphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-(2-methyl-6-sulfanylphenyl)carbamate
    • 2680769-38-2
    • EN300-28284023
    • Inchi: 1S/C15H15NO2S/c1-11-6-5-9-13(19)14(11)16-15(17)18-10-12-7-3-2-4-8-12/h2-9,19H,10H2,1H3,(H,16,17)
    • InChI Key: BHFMVJZJXNVOGA-UHFFFAOYSA-N
    • SMILES: SC1=CC=CC(C)=C1NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 273.08234989g/mol
  • Monoisotopic Mass: 273.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.3Ų
  • XLogP3: 3.5

benzyl N-(2-methyl-6-sulfanylphenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28284023-0.05g
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate
2680769-38-2 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28284023-0.25g
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate
2680769-38-2 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28284023-5.0g
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate
2680769-38-2 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28284023-0.5g
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate
2680769-38-2 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28284023-1.0g
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate
2680769-38-2 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28284023-10.0g
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate
2680769-38-2 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28284023-0.1g
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate
2680769-38-2 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28284023-2.5g
benzyl N-(2-methyl-6-sulfanylphenyl)carbamate
2680769-38-2 95.0%
2.5g
$2379.0 2025-03-19

Additional information on benzyl N-(2-methyl-6-sulfanylphenyl)carbamate

Benzyl N-(2-methyl-6-sulfanylphenyl)carbamate

The compound benzyl N-(2-methyl-6-sulfanylphenyl)carbamate (CAS No. 2680769-38-2) is a highly specialized organic compound with significant applications in the field of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzyl group with a sulfanylphenyl moiety, making it a versatile building block for various chemical reactions and syntheses.

Recent studies have highlighted the potential of benzyl N-(2-methyl-6-sulfanylphenyl)carbamate in the development of advanced materials, particularly in the synthesis of novel polymers and high-performance composites. Researchers have demonstrated that this compound can serve as an effective precursor for creating materials with enhanced mechanical properties, thermal stability, and electrical conductivity.

In addition to its role in materials science, benzyl N-(2-methyl-6-sulfanylphenyl)carbamate has also been explored for its potential in pharmaceutical applications. Its unique chemical structure allows for interactions with biological systems, making it a promising candidate for drug delivery systems and bioactive molecule synthesis.

The synthesis of benzyl N-(2-methyl-6-sulfanylphenyl)carbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient production of this compound, reducing costs and improving scalability for industrial applications.

Furthermore, the compound's ability to act as a chelating agent has been leveraged in environmental chemistry for the removal of heavy metals from contaminated water sources. This application underscores the versatility of benzyl N-(2-methyl-6-sulfanylphenyl)carbamate in addressing global challenges related to pollution and resource management.

Looking ahead, ongoing research into the properties and applications of benzyl N-(2-methyl-6-sulfanylphenyl)carbamate is expected to unlock new opportunities across diverse industries. Its role as a key intermediate in organic synthesis continues to be a focal point for chemists seeking innovative solutions to complex problems.

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